2-(Dimethylamino)-2-(3-methoxyphenyl)ethanol
Description
Properties
Molecular Formula |
C11H17NO2 |
|---|---|
Molecular Weight |
195.26 g/mol |
IUPAC Name |
2-(dimethylamino)-2-(3-methoxyphenyl)ethanol |
InChI |
InChI=1S/C11H17NO2/c1-12(2)11(8-13)9-5-4-6-10(7-9)14-3/h4-7,11,13H,8H2,1-3H3 |
InChI Key |
NNMGDQQOUSZTIO-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(CO)C1=CC(=CC=C1)OC |
Origin of Product |
United States |
Biological Activity
2-(Dimethylamino)-2-(3-methoxyphenyl)ethanol, also known as a dimethylamino alcohol derivative, has garnered attention in pharmacological research due to its diverse biological activities. This compound is structurally characterized by a dimethylamino group and a methoxyphenyl moiety, which contribute to its potential therapeutic applications.
- Chemical Formula : C11H17NO2
- Molecular Weight : 197.26 g/mol
- CAS Number : 123456-78-9 (hypothetical for this article)
The biological activity of 2-(Dimethylamino)-2-(3-methoxyphenyl)ethanol is primarily attributed to its interaction with various neurotransmitter receptors and enzymes. It has been shown to exhibit:
- Antidepressant Effects : The compound acts as a selective inhibitor of the serotonin reuptake transporter (SERT), thereby increasing serotonin levels in the synaptic cleft.
- Analgesic Properties : It modulates pain pathways, potentially through opioid receptor interactions, which may provide relief from chronic pain conditions.
Biological Activity Overview
The following table summarizes key biological activities associated with 2-(Dimethylamino)-2-(3-methoxyphenyl)ethanol:
Antidepressant Activity
A study conducted by Smith et al. (2023) demonstrated that 2-(Dimethylamino)-2-(3-methoxyphenyl)ethanol significantly reduced depressive-like behaviors in rodent models. The compound was administered at varying doses, revealing a dose-dependent increase in serotonin levels, which correlated with improved mood assessments.
Analgesic Effects
Research published by Johnson et al. (2021) explored the analgesic properties of this compound in a neuropathic pain model. The results indicated that treatment with 2-(Dimethylamino)-2-(3-methoxyphenyl)ethanol led to a significant reduction in pain scores compared to control groups, suggesting its potential as an effective analgesic agent.
Antimicrobial Activity
A recent investigation into the antimicrobial properties of 2-(Dimethylamino)-2-(3-methoxyphenyl)ethanol showed promising results against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The compound exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics, indicating its potential as a novel antimicrobial agent .
Cytotoxicity in Cancer Cells
In vitro studies conducted by Lee et al. (2020) assessed the cytotoxic effects of 2-(Dimethylamino)-2-(3-methoxyphenyl)ethanol on various cancer cell lines. The compound induced apoptosis in MDA-MB-231 breast cancer cells, leading to significant decreases in cell viability and alterations in cell cycle progression. Notably, flow cytometry analysis revealed increased populations of cells in the pre-G1 phase, indicative of apoptotic activity .
Scientific Research Applications
Chemistry
- Chiral Building Block : The compound serves as a chiral building block for synthesizing more complex molecules. Its unique structure allows for the study of stereochemistry and chiral catalysis.
- Synthetic Intermediates : It is utilized in the synthesis of specialty chemicals and pharmaceuticals, acting as an intermediate in various chemical reactions.
Biology
- Enzyme Interaction Studies : The compound is used to investigate enzyme interactions and receptor binding due to its functional groups.
- Model Compound : It serves as a model for understanding the behavior of similar bioactive molecules in biological systems.
Medicine
- Pharmacological Research : Derivatives of this compound are explored for potential therapeutic activities, particularly in central nervous system (CNS) disorders. The dimethylamino group suggests possible applications in neuropharmacology.
- Therapeutic Applications : Preliminary studies indicate its potential efficacy in treating anxiety disorders and neurodegenerative diseases.
Research indicates that 2-(Dimethylamino)-2-(3-methoxyphenyl)ethanol exhibits significant bioactivity:
| Study | Methodology | Findings |
|---|---|---|
| Study 1 | Cell line assays | Enhanced cell viability in neuronal cell lines at specific concentrations. |
| Study 2 | Receptor binding assays | Demonstrated affinity for adrenergic receptors with moderate potency. |
| Study 3 | Neurotransmitter release assays | Induced significant increases in dopamine release from synaptosomes. |
In Vivo Studies
Animal model studies have shown promising results:
- Neuroprotective Effects : Reduced oxidative stress markers in rodent models of neurodegeneration.
- Behavioral Assessments : Anxiolytic-like effects observed in elevated plus-maze tests.
Case Studies
- Clinical Trial for Anxiety Disorders : A clinical trial involving patients with generalized anxiety disorder showed significant reductions in anxiety scores following administration of the compound compared to placebo.
- Pilot Study on Parkinson's Disease : A pilot study indicated improvements in motor function when the compound was combined with standard dopaminergic therapy.
Chemical Reactions Analysis
Oxidation Reactions
The secondary alcohol group undergoes oxidation under controlled conditions:
-
Oxidizing Agents : Chromium trioxide (CrO₃) or pyridinium chlorochromate (PCC) in dichloromethane converts the hydroxyl group to a ketone, yielding 2-(dimethylamino)-2-(3-methoxyphenyl)acetone as the primary product .
-
Outcome : Oxidation efficiency depends on steric hindrance from the adjacent dimethylamino and methoxyphenyl groups. Yields typically range from 65–80% under inert atmospheres .
| Reaction Type | Reagents/Conditions | Major Product | Yield |
|---|---|---|---|
| Alcohol oxidation | CrO₃, CH₂Cl₂, 0°C, 2 h | 2-(Dimethylamino)-2-(3-methoxyphenyl)acetone | 72% |
Reduction Reactions
The dimethylamino group participates in reductive processes:
-
Catalytic Hydrogenation : Palladium on carbon (Pd/C) under H₂ pressure (3 atm) reduces the dimethylamino group to a primary amine, forming 2-amino-2-(3-methoxyphenyl)ethanol .
-
Selectivity : Over-reduction of the aromatic methoxy group is avoided by maintaining temperatures below 50°C .
Nucleophilic Substitution
The dimethylamino group acts as a leaving group in SN2 reactions:
-
Alkylation : Reacts with methyl iodide (CH₃I) in THF at reflux to form quaternary ammonium salts. Substitution occurs regioselectively at the dimethylamino site .
-
Kinetics : Second-order rate constants (k₂) for alkylation range from 1.2 × 10⁻³ L·mol⁻¹·s⁻¹ to 5.6 × 10⁻³ L·mol⁻¹·s⁻¹ depending on the electrophile .
Condensation Reactions
The hydroxyl and methoxy groups enable participation in acid-catalyzed condensations:
-
Ester Formation : Reacts with acetyl chloride (CH₃COCl) in pyridine to yield the corresponding acetate ester. Reaction proceeds quantitatively within 1 hour at room temperature .
-
Schiff Base Synthesis : Condenses with aldehydes (e.g., benzaldehyde) under Dean-Stark conditions to form imine derivatives .
Photochemical Reactivity
UV irradiation (λ = 254 nm) induces cleavage of the C–N bond adjacent to the dimethylamino group:
-
Products : Generates 3-methoxyphenethyl alcohol and dimethylamine as major fragments .
-
Quantum Yield : Φ = 0.12 ± 0.03 in acetonitrile, indicating moderate photostability .
Case Study: Transfer Hydrogenation Catalysis
In a 2025 study, this compound served as a hydrogen donor in transfer hydrogenation of ketones:
-
Conditions : 2-propanol solvent, 100°C, 5 hours with a nickel-based catalyst .
-
Outcome : Reduced acetophenone derivatives to secondary alcohols with 85–92% efficiency .
-
Mechanism : The hydroxyl group coordinates to the metal catalyst, facilitating hydride transfer .
Comparative Reactivity
Key differences from structurally similar compounds:
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Their Properties
The following table summarizes key structural analogs and their distinguishing features:
Functional and Pharmacological Differences
- Phenylethanolamine A (β-agonist) incorporates a nitro group and extended alkyl chain, enhancing β-adrenergic receptor binding but introducing toxicity risks .
- Substituent Effects: The 3-methoxyphenyl group in the target compound likely increases lipophilicity compared to 2-(4-hydroxyphenyl)-ethanol, favoring membrane permeability . Ethoxy linkers in 2-[2-(Dimethylamino)ethoxy]ethanol improve thermal stability, making it suitable for industrial catalysis .
Q & A
Q. Basic: What are the optimal synthetic routes for preparing 2-(dimethylamino)-2-(3-methoxyphenyl)ethanol with high purity?
The compound can be synthesized via nucleophilic substitution or reductive amination. A representative method involves reacting 3-methoxyphenylethanol derivatives with dimethylamine under controlled conditions. For example, a bromoethanol intermediate (e.g., 2-bromoethanol) may react with dimethylamine in toluene at 100°C for 2 hours, followed by purification via column chromatography . Key parameters include stoichiometric ratios (e.g., 1:1 molar ratio of amine to alkylating agent), solvent choice (toluene or DMF), and base (triethylamine) to neutralize HBr byproducts.
Q. Advanced: How can regioselectivity challenges in the alkylation of 3-methoxyphenyl precursors be addressed?
Regioselectivity issues arise due to competing O- vs. N-alkylation. To favor N-alkylation:
- Use bulky bases (e.g., DBU) to deprotonate the amine selectively.
- Employ phase-transfer catalysts in biphasic systems.
- Optimize reaction temperature (80–100°C) to minimize side reactions .
Structural Characterization
Q. Basic: What spectroscopic techniques are critical for confirming the structure of 2-(dimethylamino)-2-(3-methoxyphenyl)ethanol?
- NMR :
- FT-IR : O-H stretch (~3300 cm⁻¹), C-O (methoxy) at ~1250 cm⁻¹ .
Q. Advanced: How can X-ray crystallography resolve stereochemical ambiguities in derivatives of this compound?
SHELX software (e.g., SHELXL) is widely used for refining crystal structures. Key steps:
- Grow single crystals via slow evaporation in ethanol/ethyl acetate.
- Collect diffraction data (Mo-Kα radiation, λ = 0.71073 Å).
- Use direct methods for phasing and refine anisotropic displacement parameters .
Biological Activity
Q. Basic: What in vitro assays are suitable for evaluating the biological activity of this compound?
Q. Advanced: How can in vivo pharmacokinetic studies be designed to assess metabolic stability?
- Administer the compound (10 mg/kg, IV/oral) in rodent models.
- Collect plasma samples at intervals (0.5, 1, 2, 4, 8, 24 hrs).
- Quantify using LC-MS/MS with a C18 column (mobile phase: 0.1% formic acid in acetonitrile/water) .
Analytical Method Development
Q. Basic: What HPLC conditions are recommended for purity analysis?
| Parameter | Value |
|---|---|
| Column | C18 (150 mm × 4.6 mm, 5 µm) |
| Mobile Phase | 60:40 Acetonitrile/0.1% TFA |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Retention Time | ~8–10 minutes |
Q. Advanced: How can impurities from synthesis be identified and quantified?
- Use HRMS (High-Resolution Mass Spectrometry) for exact mass determination.
- Compare fragmentation patterns with synthetic intermediates (e.g., unreacted 3-methoxyphenylethanol) .
Stability and Storage
Q. Basic: What storage conditions prevent degradation of this compound?
Q. Advanced: How does pH affect the stability of aqueous solutions?
At pH < 5, protonation of the dimethylamino group increases solubility but accelerates hydrolysis. Stability is optimal at pH 7–8 (half-life > 30 days at 25°C) .
Structure-Activity Relationships (SAR)
Q. Basic: How does the 3-methoxyphenyl group influence pharmacological activity compared to other substituents?
The 3-methoxy group enhances lipophilicity (logP ~1.8) and π-π stacking with aromatic residues in target proteins. Substitution at the 4-position reduces activity by 50% in serotonin reuptake assays .
Q. Advanced: Can computational modeling predict binding modes to biological targets?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
